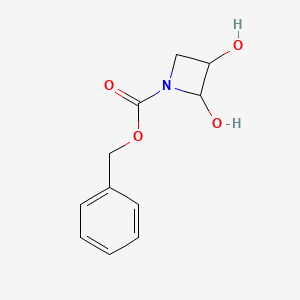
Benzyl 2,3-dihydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2,3-dihydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C11H13NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-dihydroxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2,3-dihydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzyl 2,3-dihydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 2,3-dihydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the azetidine ring play crucial roles in its reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 2,3-dihydroxyazetidine-1-carboxylate
- Benzyl 3-pyrroline-1-carboxylate
Uniqueness
This compound is unique due to the presence of two hydroxyl groups on the azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
benzyl 2,3-dihydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H13NO4/c13-9-6-12(10(9)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9-10,13-14H,6-7H2 |
Clave InChI |
VUTBWGXEACTJOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(N1C(=O)OCC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


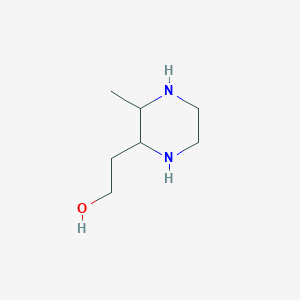
![[2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
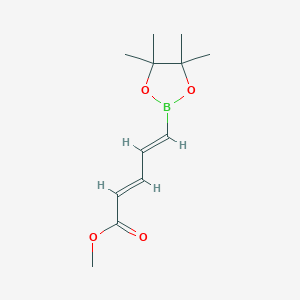
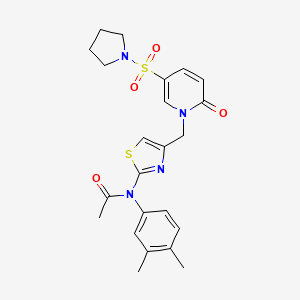
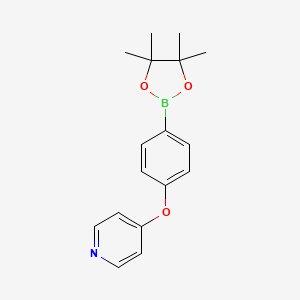

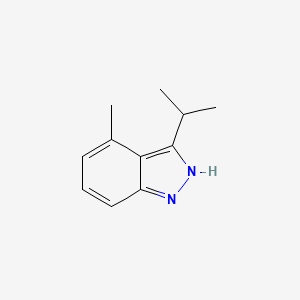
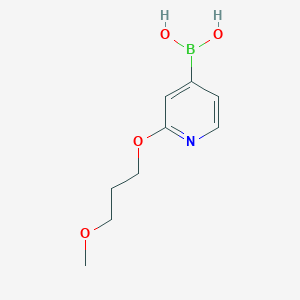

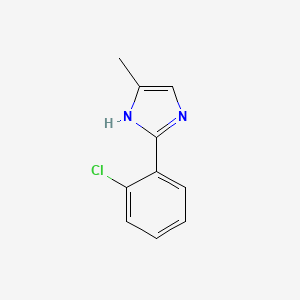
![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
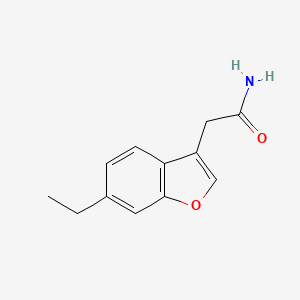
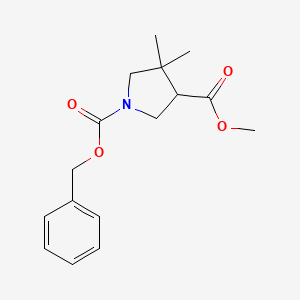
![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
